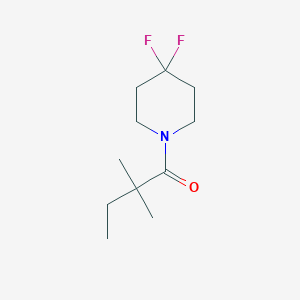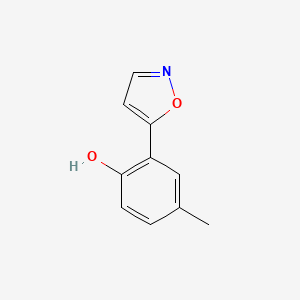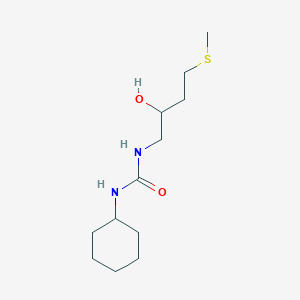
4-(2-Methylpropyl)oxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Methylpropyl)oxolan-3-one” is a chemical compound with the CAS Number: 1499323-43-1 . It has a molecular weight of 142.2 and is known by the IUPAC name 4-isobutyldihydrofuran-3 (2H)-one . It is typically stored at a temperature of 4 degrees Celsius and is available in a liquid physical form .
Molecular Structure Analysis
The InChI code for “4-(2-Methylpropyl)oxolan-3-one” is 1S/C8H14O2/c1-6(2)3-7-4-10-5-8(7)9/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-(2-Methylpropyl)oxolan-3-one” is a liquid at room temperature . It has a molecular weight of 142.2 .Scientific Research Applications
Synthesis and Characterization of Polymers
B. Kumar and Y. S. Negi (2015) explored the synthesis and characterization of poly(potassium 1-hydroxy acrylate) and its derivatives using 5-methyl-2-isopropyl-1,3-dioxolan-4-one among other compounds. They discovered that these polymers exhibit porous morphology, high water absorption capacity, and potential as viscosifiers, indicating their usefulness in material science and industrial applications (Kumar & Negi, 2015).
Enzymatic Kinetic Resolution
Alfred Popp et al. (2004) conducted enzymatic kinetic resolution on 1,3-dioxolan-4-one and 1,3-oxathiolan-5-one derivatives, demonstrating an effective method for synthesizing enantiopure compounds. This process is crucial for the industrial synthesis of the nucleoside reverse transcriptase inhibitor Amdoxovir, highlighting the compound's importance in medicinal chemistry and drug development (Popp et al., 2004).
Hydrothermal Synthesis and Structural Analysis
Z. Pan et al. (2008) focused on the hydrothermal synthesis and structural analysis of compounds using partially or wholly deprotonated derivatives of 4-(2-Methylpropyl)oxolan-3-one. Their work contributes to the understanding of the structural properties and potential applications of these compounds in materials science, demonstrating versatility in forming complex structures with specific physical properties (Pan et al., 2008).
Applications in Catalysis and Green Chemistry
Matthieu Sonnati et al. (2013) reviewed the synthesis, reactivity, and broad applications of glycerol carbonate, a related compound, emphasizing its role as a versatile building block in sustainable chemistry. Their analysis spans its use in solvents, polymers, and as a way to valorize waste glycerol, illustrating the potential of such compounds in promoting greener chemical processes (Sonnati et al., 2013).
Safety and Hazards
The safety information for “4-(2-Methylpropyl)oxolan-3-one” includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
4-(2-methylpropyl)oxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)3-7-4-10-5-8(7)9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASALXLNFXKXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)oxolan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2761222.png)

![3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761224.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2761228.png)

![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)
![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)


![N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2761241.png)
![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)